molecular formula C10H9BrN2O B13602775 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13602775
M. Wt: 253.09 g/mol
InChI Key: FFVPBJPADJYOPC-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by Brønsted acids or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivative . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different quinoline derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound could be explored for drug development.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both amino and bromo substituents on the quinoline ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-amino-3-bromo-1-methylquinolin-4-one

InChI

InChI=1S/C10H9BrN2O/c1-13-5-8(11)10(14)7-4-6(12)2-3-9(7)13/h2-5H,12H2,1H3

InChI Key

FFVPBJPADJYOPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)N)Br

Origin of Product

United States

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